molecular formula C19H15N3O2 B2918876 N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide CAS No. 1226444-29-6

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide

Cat. No. B2918876
CAS RN: 1226444-29-6
M. Wt: 317.348
InChI Key: IFDBMHUFDCTRRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolines, a class of compounds to which “N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide” belongs, can be achieved from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinolines include the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .

Scientific Research Applications

Antibacterial Activity

A study highlighted the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety. These compounds exhibited moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria in comparison with the reference drug Chloromycin. This suggests potential applications in developing new antibacterial agents (Qu et al., 2018).

Anticancer Activity

Research into Quinoline-Indole-Schiff base derivatives identified compound 10E as a promising strategy for hepatocellular carcinoma (HCC) therapy. This compound induces autophagic cell death of liver cancer cells by targeting Nur77 to mitochondria, highlighting its application in cancer treatment (Li et al., 2021).

Drug Discovery

Another study discovered a novel class of negative allosteric modulator of the dopamine D2 receptor through the fragmentation of a bitopic ligand. This has implications for drug discovery, particularly in targeting specific receptor sites for therapeutic purposes (Mistry et al., 2015).

Synthesis and SAR Study

The synthesis and SAR study of a series of Quinoline-Indole-Schiff base derivatives provide insights into the structure-activity relation of these compounds. This is crucial for the design of more effective antitumor agents, particularly for targeting specific molecular pathways in cancer cells (Li et al., 2021).

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Research into 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives unveiled compounds with potent and selective antagonistic activity towards the CysLT1 receptor. This finding is significant for developing new treatments for conditions mediated by CysLT1, such as asthma and allergic rhinitis (Chen et al., 2016).

properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-17-10-9-12-5-4-8-16(18(12)22-17)21-19(23)14-11-20-15-7-3-2-6-13(14)15/h2-11,20H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDBMHUFDCTRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3=CNC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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